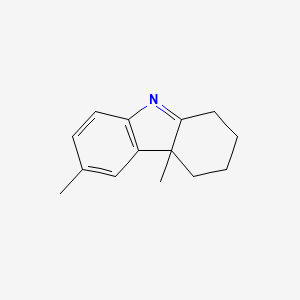![molecular formula C25H30N2 B14354831 5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 92178-52-4](/img/structure/B14354831.png)
5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a biphenyl group substituted with a propyl group and a hexyl chain, making it a unique and interesting molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4’-propyl[1,1’-biphenyl]-4-carbaldehyde with hexylamine in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Cyclization Reagent: Ammonium acetate or formamide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Preparation of 4’-propyl[1,1’-biphenyl]-4-carbaldehyde: This can be synthesized via Friedel-Crafts alkylation of biphenyl with propyl chloride, followed by oxidation.
Formation of the Pyrimidine Ring: The aldehyde is then reacted with hexylamine and cyclized under controlled conditions to yield the final product.
化学反应分析
Types of Reactions
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield reduced pyrimidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation Products: Pyrimidine N-oxides
Reduction Products: Reduced pyrimidine derivatives
Substitution Products: Halogenated biphenyl derivatives
科学研究应用
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic amino acids in proteins, while the pyrimidine ring can form hydrogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Phenylpyrimidine: Lacks the biphenyl and hexyl substituents, making it less hydrophobic and less bulky.
4,6-Diphenylpyrimidine: Contains additional phenyl groups, increasing its aromatic character and potential for π-π interactions.
2-(4’-Methyl[1,1’-biphenyl]-4-yl)pyrimidine: Similar structure but with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The hexyl chain increases its hydrophobicity, while the biphenyl group enhances its ability to participate in π-π interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
92178-52-4 |
|---|---|
分子式 |
C25H30N2 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
5-hexyl-2-[4-(4-propylphenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C25H30N2/c1-3-5-6-7-9-21-18-26-25(27-19-21)24-16-14-23(15-17-24)22-12-10-20(8-4-2)11-13-22/h10-19H,3-9H2,1-2H3 |
InChI 键 |
AHIBHASILHJMID-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

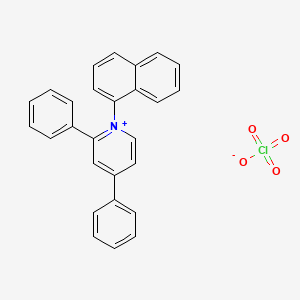
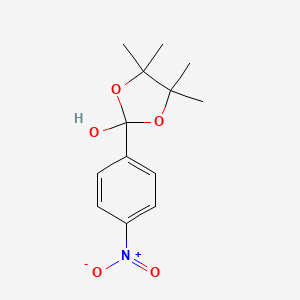
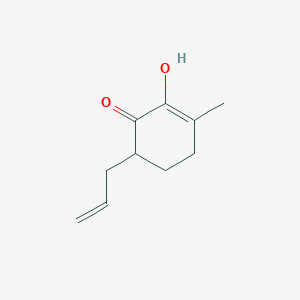
![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
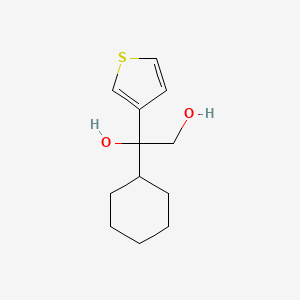
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
